2-(Boc-amino)-2-(2-naphthyl)acetic Acid
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Overview
Description
2-(Boc-amino)-2-(2-naphthyl)acetic Acid is a synthetic organic compound commonly used in chemical research. It features a tert-butoxycarbonyl (Boc) protected amino group and a naphthyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-2-(2-naphthyl)acetic Acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the acetic acid derivative: The protected amino compound is then reacted with a naphthyl acetic acid derivative under appropriate conditions, such as using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-2-(2-naphthyl)acetic Acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Substituted Naphthyl Derivatives: Electrophilic substitution yields various substituted naphthyl derivatives.
Scientific Research Applications
2-(Boc-amino)-2-(2-naphthyl)acetic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-2-(2-naphthyl)acetic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc group provides protection during synthesis, which can be selectively removed to reveal the active amino group.
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)-2-phenylacetic Acid: Similar structure but with a phenyl group instead of a naphthyl group.
2-(Boc-amino)-2-(4-methoxyphenyl)acetic Acid: Contains a methoxy-substituted phenyl group.
2-(Boc-amino)-2-(3,4-dimethoxyphenyl)acetic Acid: Features a dimethoxy-substituted phenyl group.
Uniqueness
2-(Boc-amino)-2-(2-naphthyl)acetic Acid is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and reactivity compared to its phenyl and substituted phenyl analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-2-ylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,14H,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCLXWDVGKUKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC2=CC=CC=C2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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